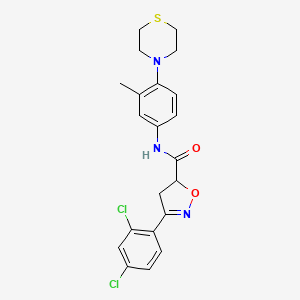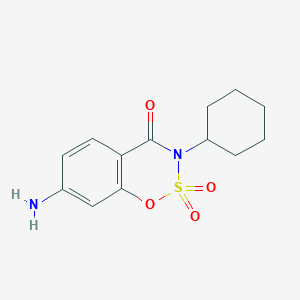![molecular formula C21H20N4OS B7431179 3-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-(1-methylindol-3-yl)benzamide](/img/structure/B7431179.png)
3-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-(1-methylindol-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-(1-methylindol-3-yl)benzamide, also known as MI-SMIB, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. MI-SMIB is a potent inhibitor of the protein-protein interaction between the transcription factor STAT3 and the co-activator protein CBP, which plays a critical role in the development of various diseases, including cancer, inflammation, and autoimmune disorders.
Wirkmechanismus
3-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-(1-methylindol-3-yl)benzamide exerts its therapeutic effects by inhibiting the protein-protein interaction between STAT3 and CBP. This interaction is critical for the activation of STAT3, which plays a critical role in the development and progression of various diseases. By inhibiting this interaction, this compound prevents the activation of STAT3 and downstream signaling pathways, leading to the inhibition of cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell growth, proliferation, and survival, the induction of apoptosis, and the reduction of inflammation. This compound has also been shown to have minimal toxicity and is well-tolerated in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-(1-methylindol-3-yl)benzamide is its potent inhibitory activity against the STAT3-CBP interaction, making it a valuable tool for studying the role of this interaction in various diseases. This compound is also relatively easy to synthesize, making it accessible to researchers. However, one limitation of this compound is its specificity, as it may also inhibit other protein-protein interactions that involve CBP.
Zukünftige Richtungen
Several future directions for research on 3-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-(1-methylindol-3-yl)benzamide include studying its efficacy in combination with other therapies, identifying potential biomarkers for patient selection, and optimizing its pharmacokinetic properties for clinical use. Additionally, further studies are needed to elucidate the role of the STAT3-CBP interaction in various diseases and to identify potential therapeutic targets for this compound.
Synthesemethoden
3-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-(1-methylindol-3-yl)benzamide can be synthesized through a multi-step process that involves the coupling of 2-methylimidazole with 3-bromobenzaldehyde to form 2-(2-methylimidazol-1-yl)benzaldehyde. This intermediate is then reacted with 2-(chloromethyl)thiophene to produce 3-[(1-methylimidazol-2-yl)sulfanylmethyl]benzaldehyde. The final step involves the coupling of 3-[(1-methylimidazol-2-yl)sulfanylmethyl]benzaldehyde with 1-methylindole-3-carboxylic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
3-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-(1-methylindol-3-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Several studies have demonstrated the efficacy of this compound in inhibiting the growth and proliferation of cancer cells, promoting apoptosis, and reducing tumor size in animal models. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of immune cells. Additionally, this compound has been studied for its potential use in treating autoimmune disorders, such as multiple sclerosis and rheumatoid arthritis.
Eigenschaften
IUPAC Name |
3-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-(1-methylindol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS/c1-24-11-10-22-21(24)27-14-15-6-5-7-16(12-15)20(26)23-18-13-25(2)19-9-4-3-8-17(18)19/h3-13H,14H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNBJCDTOWMSNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2=CC(=CC=C2)C(=O)NC3=CN(C4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 2-[3-(4-methoxyphenyl)pyrrolidin-1-yl]-1,3-benzothiazole-6-carboxylate](/img/structure/B7431099.png)
![Ethyl 1-[4-[[5-(4-methylphenyl)pyridine-3-carbonyl]amino]benzoyl]piperidine-4-carboxylate](/img/structure/B7431110.png)

![N-[2-(methylamino)-2-oxoethyl]-N-(2-methyl-3-morpholin-4-ylpropyl)-5-thiophen-2-ylfuran-2-carboxamide](/img/structure/B7431128.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(3-methylthietan-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B7431130.png)
![1-[4-(4-hydroxybenzoyl)piperazin-1-yl]-3-(7H-purin-6-ylsulfanyl)propan-1-one](/img/structure/B7431134.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1R,2R)-2-methoxycyclohexyl]quinoline-4-carboxamide](/img/structure/B7431141.png)
![5-(4-tert-butylphenyl)-N-(2-ethylsulfinylethyl)-N-[2-(methylamino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B7431148.png)
![2-[(2-fluorophenyl)methoxy]-N-[1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B7431155.png)
![6-methoxy-N-[3-[(2-oxo-1,3-oxazolidin-3-yl)methyl]phenyl]-5-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7431159.png)


![N-[6-(cyclopropanecarbonylamino)spiro[3.3]heptan-2-yl]quinoline-2-carboxamide](/img/structure/B7431199.png)
![3-[(4-Methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.01,5]undecane-2,4-dione](/img/structure/B7431207.png)
